N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiomorpholine moiety, and a benzo[d][1,3]dioxole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved by reacting salicylic acid with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile.
Introduction of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.
Thiomorpholine Addition: The thiomorpholine moiety can be added through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with an intermediate compound.
Amidation: The final step involves the amidation of the benzo[d][1,3]dioxole core with the furan-thiomorpholine intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The compound can be reduced at various functional groups, such as the reduction of the furan ring to a dihydrofuran using hydrogenation catalysts.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Alkyl halides, nucleophilic reagents like thiols or amines
Major Products
Oxidation: Furan epoxides
Reduction: Dihydrofuran derivatives
Substitution: Various substituted thiomorpholine derivatives
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural complexity and the presence of bioactive moieties. It could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the benzo[d][1,3]dioxole and furan rings.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors. The furan ring might participate in π-π interactions, while the thiomorpholine moiety could form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(furan-3-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide
- N-(2-(furan-3-yl)-2-piperidinoethyl)benzo[d][1,3]dioxole-5-carboxamide
Uniqueness
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the thiomorpholine ring, which imparts different chemical reactivity and potential biological activity compared to its morpholine or piperidine analogs. The sulfur atom in the thiomorpholine ring can engage in distinct interactions, making this compound particularly interesting for further research and development.
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c21-18(13-1-2-16-17(9-13)24-12-23-16)19-10-15(14-3-6-22-11-14)20-4-7-25-8-5-20/h1-3,6,9,11,15H,4-5,7-8,10,12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOHKZIHLNRROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C2=CC3=C(C=C2)OCO3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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